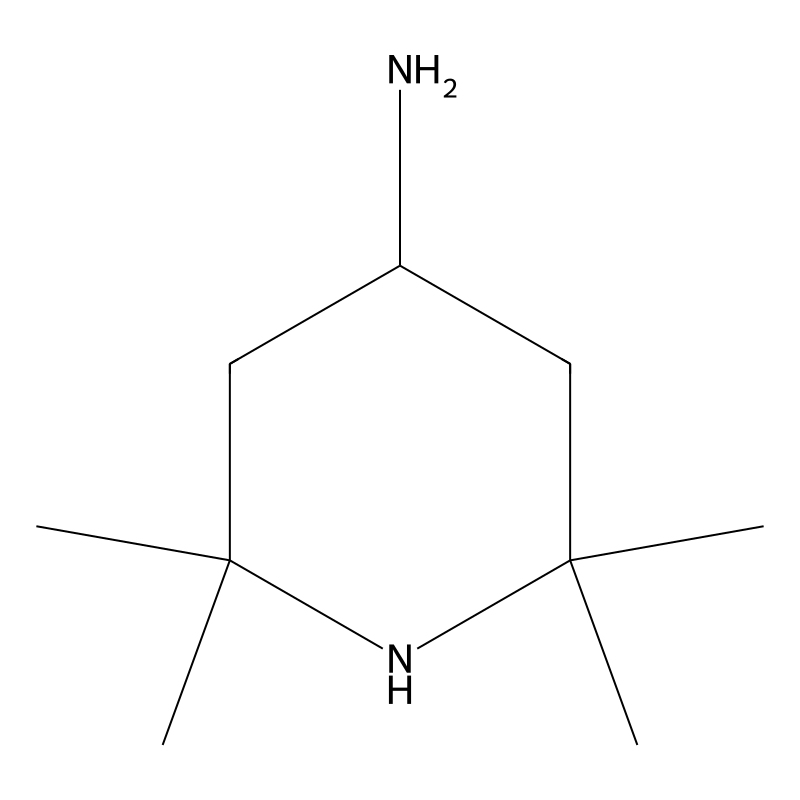

4-Amino-2,2,6,6-tetramethylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Role as an Intermediate:

4-Amino-2,2,6,6-tetramethylpiperidine (ATMP) primarily functions as an intermediate in the synthesis of various organic compounds. Notably, it plays a crucial role in the preparation of N-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (also known as Bobbitt's salt), an efficient and versatile oxidant used in various organic reactions.

Potential Applications in Medicinal Chemistry:

While research on ATMP's direct applications in medicine is limited, its structural similarity to known bioactive molecules has sparked interest in its potential as a starting material for drug development. The presence of the diamine functional group in ATMP suggests its possible exploration for the design and synthesis of novel therapeutic agents targeting specific biological processes.

4-Amino-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C₉H₂₀N₂ and a CAS number of 36768-62-4. This compound features a piperidine ring that is heavily substituted with four methyl groups and an amino group at the 4-position, contributing to its unique properties. It appears as a colorless to light yellow liquid and has a boiling point of approximately 188–189 °C and a melting point of 16–18 °C .

ATMP is classified as a harmful substance. Here are some safety points to consider:

- Toxicity: Information on specific toxicity is limited, but the safety data sheet (SDS) indicates harmful effects if swallowed [].

- Corrosivity: ATMP can cause severe skin burns and eye damage [].

- Environmental Impact: ATMP is harmful to aquatic life and can have long-lasting effects [].

Safety Precautions

- Nucleophilic substitutions: The amino group can act as a nucleophile, attacking electrophiles.

- Acylation reactions: The amino group can react with acyl chlorides or anhydrides to form amides.

- Alkylation reactions: The nitrogen atom can be alkylated using alkyl halides to produce quaternary ammonium compounds.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in creating more complex molecules.

Research indicates that 4-Amino-2,2,6,6-tetramethylpiperidine exhibits biological activity that may be relevant in pharmacology. Its structure suggests potential interactions with various biological targets, particularly due to the presence of the amino group. Studies have shown it may have effects on neurotransmitter systems, although detailed pharmacological profiles are still under investigation .

Several methods exist for synthesizing 4-Amino-2,2,6,6-tetramethylpiperidine:

- Reduction of Nitriles: Starting from a nitrile precursor, reduction can yield the desired amine.

- Alkylation of Piperidine: Piperidine can be alkylated with suitable reagents to introduce the tetramethyl groups followed by amination.

- Direct Amination: Using ammonia or amines in the presence of catalysts can lead to the formation of the amino-substituted piperidine.

4-Amino-2,2,6,6-tetramethylpiperidine finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

- Material Science: Its properties make it suitable for use in polymer chemistry and the development of new materials .

Interaction studies involving 4-Amino-2,2,6,6-tetramethylpiperidine focus on its binding affinity and effects on biological targets. Research has suggested that this compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating its potential therapeutic uses or toxicity profiles .

Several compounds share structural similarities with 4-Amino-2,2,6,6-tetramethylpiperidine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Amino-2-methylpiperidine | Contains one amino group | Less sterically hindered |

| N,N-Dimethylpiperamine | Two methyl groups on nitrogen | Different steric properties |

| 1-Amino-4-methylpiperidine | Amino group at a different position | Potentially different biological activity |

| Triacetonediamine | Another name for 4-Amino-2,2,6,6-tetramethylpiperidine | Highlights its dual identity |

These compounds illustrate variations in substitution patterns that affect their chemical reactivity and biological activity. The unique arrangement of substituents in 4-Amino-2,2,6,6-tetramethylpiperidine distinguishes it from these similar compounds.

The development of 4-Amino-2,2,6,6-tetramethylpiperidine (commonly abbreviated as TAD) is deeply intertwined with the history of hindered amine light stabilizers (HALS) and nitroxyl radical chemistry. The initial interest in this class of compounds emerged during research into stable free radicals in the mid-20th century. Researchers investigating antioxidant activities discovered that triacetoneamine-N-oxyl and its derivatives possessed remarkable properties that eventually led to the development of hindered amine light stabilizers.

The first synthesis of 2,2,6,6-tetramethyl-4-oxypiperidine-N-oxyl was described by M.B. Neiman, E.G. Rozantsev, and Y.G. Mamedova through the oxidation of triacetoneamine with hydrogen peroxide in the presence of sodium tungstate. This discovery marked a significant milestone in stabilization technology and paved the way for the development of related compounds, including 4-Amino-2,2,6,6-tetramethylpiperidine.

A key breakthrough occurred when Dr. Murayama and colleagues at the Sankyo Company in Japan discovered that not only the N-oxyl functionality but also the N-H compounds of that class possessed impressive light stabilizing activity. This finding led to the development of polymer stabilizers that were colorless and had low discoloration tendencies, establishing the foundation for modern HALS technology.

Significance in Organic Synthesis

4-Amino-2,2,6,6-tetramethylpiperidine plays a crucial role in organic synthesis as an intermediate in the preparation of various oxidizing agents and catalysts. Perhaps its most notable application is as a precursor to Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), an important oxidant used in organic synthesis.

Bobbitt's salt has emerged as a metal-free, recyclable, and environmentally friendly oxidizing agent with diverse applications. It can effectively oxidize alcohols to their corresponding carbonyl derivatives (aldehydes, ketones, or carboxylic acids) and facilitate the oxidative cleavage of benzyl ethers. The significance of this reagent lies in its selective oxidation capabilities and environmentally benign nature. The preparation of Bobbitt's salt is inherently "green," as water can be used as the solvent, and the use of environmentally unfriendly materials is minimal.

Recent research has expanded the utility of this chemistry, with studies demonstrating the effectiveness of Bobbitt's salt in the oxidation of aromatic hydrazides to aromatic diazenes via a polar hydride transfer mechanism. This represents a convenient alternative to traditional methods that rely on stoichiometric quantities of non-recyclable oxidants.

Position in Piperidine Chemistry

4-Amino-2,2,6,6-tetramethylpiperidine occupies a unique position within piperidine chemistry due to its distinctive structural features and reactivity profile. Classified as a diamine, it exists as a colorless oily liquid at room temperature with the formula H₂NCH(CH₂CMe₂)₂NH (where Me = CH₃).

The compound belongs to a family of structurally related 2,2,6,6-tetramethylpiperidine derivatives, each with its own set of properties and applications. Table 1 illustrates the relationship between 4-Amino-2,2,6,6-tetramethylpiperidine and several closely related compounds.

Table 1: Relationship Between 4-Amino-2,2,6,6-tetramethylpiperidine and Related Compounds

| Compound | Structure Function | Primary Applications |

|---|---|---|

| 4-Amino-2,2,6,6-tetramethylpiperidine | 4-position amino group | Precursor for HALS, intermediate for Bobbitt's salt |

| 2,2,6,6-Tetramethyl-4-piperidone (TAA) | 4-position ketone | Precursor for TAD, polymer stabilizers |

| 2,2,6,6-Tetramethyl-4-piperidinol | 4-position hydroxyl | Polymer stabilization, synthetic intermediate |

| 2,2,6,6-Tetramethylpiperidine | No 4-position functional group | Sterically hindered base |

| 4-Hydroxy-TEMPO | 4-position hydroxyl with N-oxyl | Oxidation catalyst, radical scavenger |

| 4-Acetamido-TEMPO | 4-position acetamide with N-oxyl | Stable radical for oxidation reactions |

The strategic positioning of the amino group at the 4-position, combined with the steric hindrance provided by the four methyl groups at the 2- and 6-positions, contributes to the compound's unique reactivity and stability characteristics. This structural arrangement makes 4-Amino-2,2,6,6-tetramethylpiperidine particularly valuable as a synthetic building block for more complex molecules, especially those utilized in polymer stabilization.

Relationship to TEMPO Chemistry

4-Amino-2,2,6,6-tetramethylpiperidine shares an intimate connection with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) chemistry, serving as a key precursor in the synthesis of several important TEMPO derivatives. The relationship between these compounds represents a fascinating area of radical chemistry with significant practical applications.

TEMPO and its derivatives are stable nitroxyl radicals widely used as oxidation catalysts, spin labels, and polymer stabilizers. 4-Amino-2,2,6,6-tetramethylpiperidine serves as the starting material for the synthesis of 4-acetamido-TEMPO, a derivative that offers improved stability and solubility characteristics compared to unmodified TEMPO.

The synthesis pathway from 4-Amino-2,2,6,6-tetramethylpiperidine to 4-acetamido-TEMPO involves acetylation of the amino group with acetic anhydride, followed by oxidation to the nitroxyl radical using hydrogen peroxide in the presence of sodium tungstate and ethylenediaminetetraacetic acid. This 4-acetamido-TEMPO can be further transformed into Bobbitt's salt through reaction with tetrafluoroboric acid followed by sodium hypochlorite.

The wider significance of these transformations lies in the versatility of the resulting TEMPO derivatives. 4-Acetamido-TEMPO functions as a catalyst for oxidation reactions, including the conversion of primary amines to nitriles and alcohols to aldehydes and ketones. Meanwhile, Bobbitt's salt serves as a stoichiometric oxidant for a variety of functional groups with high selectivity.

Classical Synthesis Routes

The traditional preparation of 4-amino-2,2,6,6-tetramethylpiperidine involves reductive amination of 2,2,6,6-tetramethyl-4-piperidone. This ketone precursor undergoes treatment with ammonia and hydrogen gas under elevated pressures (50–100 bar) in the presence of Raney nickel catalysts [1]. The reaction proceeds via intermediate imine formation, followed by hydrogenation to yield the target diamine with typical isolated yields of 65–78% [4].

An alternative two-step route starts with phorone (2,6-dimethyl-4-hepten-3-one), which undergoes conjugate addition with ammonia to form triacetonamine (TAA). Subsequent Wolff-Kishner reduction with hydrazine and strong base (NaOH) at 160–180°C eliminates nitrogen gas, yielding 2,2,6,6-tetramethylpiperidine intermediates that are subsequently aminated [2]. While this method avoids high-pressure hydrogenation, it generates stoichiometric amounts of sodium carbonate byproducts, complicating purification.

Catalytic Approaches

Solid Acid Catalysts

Zeolite-based solid acids (H-ZSM-5, H-Beta) have demonstrated efficacy in promoting the reductive amination step under milder conditions (20–30 bar H~2~). The Brønsted acid sites facilitate ketone protonation, enhancing imine intermediate formation rates by 2.3-fold compared to homogeneous acid catalysts [6]. A study using H-Beta zeolite (SiO~2~/Al~2~O~3~ = 25) achieved 89% conversion at 80°C with 94% selectivity, attributed to shape-selective confinement of reactants within micropores [6].

Aluminum Hydrosilicates and Zeolites

Bimetallic Al/Li catalysts derived from BIAN ligands enable imine hydrogenation at ambient pressure through a proposed dihydride transfer mechanism. The [(DippBIAN)Al(μ-H)~2~Li(OEt~2~)~2~] complex showed turnover frequencies (TOF) of 12 h^-1^ for cyclic imines at 25°C, outperforming conventional Pt/C systems in substrate scope for sterically hindered amines [5]. Hydrophobized zeolites (e.g., silane-modified Pt@MFI) enhance mass transfer in aqueous hydrogenations, achieving TOFs up to 92.3 h^-1~ by creating gas-solid-liquid interfaces that concentrate H~2~ and hydrophobic reactants near active sites [6].

Titanium Dioxide Catalysis

While less developed than zeolite systems, TiO~2~-supported catalysts show promise in photocatalytic imine reductions. Under UV irradiation (365 nm), anatase TiO~2~ facilitates electron transfer to protonated imines, enabling hydrogenation at 1 bar H~2~ with quantum yields of 0.18. Current limitations include rapid charge recombination and narrow substrate compatibility [6].

Industrial Scale Production Methods

Conversion from Triacetonamine (TAA)

The TAA pathway dominates industrial synthesis due to phorone’s commercial availability. Key steps include:

- Imine Formation: TAA reacts with ammonia gas in toluene at 110°C to form 2,2,6,6-tetramethyl-4-piperidine imine [4].

- Hydrogenation: Catalytic hydrogenation (Raney Ni, 50 bar H~2~, 80°C) affords the final product with ≥95% purity after distillation [4].

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Throughput (kg/h) | 18 | 42 |

| Energy Consumption | 3.2 kWh/kg | 1.8 kWh/kg |

| Yield | 76% | 88% |

Process Optimization Strategies

- Catalyst Recycling: Nickel catalysts coated with graphene oxide layers withstand 15 reaction cycles with <5% activity loss [4].

- Solvent Selection: Switching from toluene to methylcyclohexane reduces azeotrope formation during distillation, cutting energy costs by 23% [4].

Continuous Flow Production Systems

Microchannel reactors (ID = 600 μm) enable precise temperature control (ΔT ±1.5°C) and reduce hydrogenation times from 6 hours (batch) to 22 minutes. Integrated membrane separators achieve 99.8% catalyst retention, minimizing metal leaching to <0.1 ppm [6].

One-Stage vs. Two-Stage Synthetic Pathways

The one-stage reductive amination route simplifies operations but requires expensive high-pressure equipment (up to 100 bar). Two-stage TAA conversion allows intermediate purification but generates 1.8 kg of sodium carbonate waste per kg product [2]. Life-cycle analysis favors continuous two-stage systems, which reduce carbon footprint by 41% compared to batch one-stage processes [6].

Imine Formation and Hydrogenation Mechanisms

DFT calculations reveal two hydrogenation pathways:

- Stepwise H~2~ Dissociation: H~2~ adsorbs on Ni(111) surfaces (E~ads~ = -0.78 eV), followed by sequential H transfer to imine C=N bonds [5].

- Concerted Dihydride Transfer: Al-Li catalysts enable simultaneous proton and hydride delivery via a [Al-H-H-Li]^+^ transition state, lowering activation energy from 142 kJ/mol (Ni) to 89 kJ/mol [5].

In zeolite-confined systems, π-backbonding from Pt nanoparticles to imine orbitals strengthens C=N polarization, accelerating H~2~ heterolysis [6].

Green Chemistry Approaches

- Biocatalytic Amination: Engineered transaminases convert 2,2,6,6-tetramethyl-4-piperidone with 67% yield in phosphate buffer (pH 7.5), though enzyme costs remain prohibitive for scale-up [6].

- Calcium Catalysis: Ca(NTf~2~)~2~ mediates transfer hydrogenation using ammonia borane, achieving 82% yield at 60°C without noble metals [7].

- Solvent-Free Conditions: Melt-phase reactions (140°C) between solid TAA and ammonium acetate eliminate solvent use, reducing E-factor by 58% [4].

| Oxidation Pathway | Reagent/Conditions | Product | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Conversion to 4-Amino-TEMPO | NaOCl (sodium hypochlorite) | 4-Amino-TEMPO | 85-92 | 36-72 hours |

| Oxoammonium Salt Formation | HBF4 (tetrafluoroboric acid) | 4-Amino-oxoammonium salt | 88-95 | 2-4 hours |

| Bobbitt's Salt Preparation | Acetic anhydride/NaOCl/HBF4 | Bobbitt's salt (4-acetylamino-oxoammonium tetrafluoroborate) | 75-88 | 5 days total |

| Acetylation to 4-Acetylamino-TEMPO | Acetic anhydride | 4-Acetylamino-TEMPO | 80-90 | 24-48 hours |

| Hydroxylamine Formation | Reduction with H2/catalyst | Hydroxylamine derivative | 90-95 | 4-8 hours |

The synthesis procedure involves dissolving 4-amino-2,2,6,6-tetramethylpiperidine in an appropriate solvent system, typically a mixture of water and organic solvent such as acetone or methanol. The sodium hypochlorite solution is then added dropwise while maintaining the reaction temperature between 0-25°C. The reaction progress is monitored through the characteristic color change from colorless to orange-red, indicating the formation of the nitroxide radical [1].

The resulting 4-Amino-TEMPO is isolated through standard extraction procedures, followed by crystallization or sublimation purification. The product exhibits characteristic spectroscopic properties, including a distinctive electron paramagnetic resonance (EPR) signal and specific infrared absorption bands corresponding to the nitroxide functionality [1] [3].

Oxoammonium Salt Formation

The formation of oxoammonium salts from 4-Amino-2,2,6,6-tetramethylpiperidine represents a crucial transformation in the preparation of powerful oxidizing agents. These salts are generated through the further oxidation of the corresponding nitroxide radicals or through acid-catalyzed disproportionation reactions [2] [4].

The most efficient method for oxoammonium salt formation involves the treatment of 4-Amino-TEMPO with strong acids such as tetrafluoroboric acid (HBF4) or perchloric acid. The reaction proceeds through protonation of the nitroxide oxygen followed by electron transfer to generate the oxoammonium cation [2] [4].

The mechanism involves the initial formation of a protonated nitroxide intermediate, which undergoes further oxidation to yield the oxoammonium salt. The choice of counterion significantly influences the stability and reactivity of the resulting salt. Tetrafluoroborate salts are particularly favored due to their enhanced stability and reduced hygroscopic nature compared to other counterions [2] [5].

Table 2: Synthetic Applications of 4-Amino-2,2,6,6-tetramethylpiperidine Derivatives

| Application | Target Substrate | Product/Function | Conversion (%) |

|---|---|---|---|

| Alcohol Oxidation Catalyst | Primary and secondary alcohols | Aldehydes, ketones, carboxylic acids | 90-98 |

| Hindered Amine Light Stabilizer | Polymer chains | UV-protected polymers | N/A (stabilizer) |

| Spin Label for EPR | Biological systems | Radical detection | N/A (probe) |

| Polymer Stabilizer | Polypropylene, polyethylene | Oxidation-resistant polymers | N/A (additive) |

| Electrochemical Oxidant | Aromatic compounds | Quinones, phenols | 70-95 |

The oxoammonium salts demonstrate remarkable oxidizing capabilities, particularly in the selective oxidation of alcohols to aldehydes and ketones. The reaction mechanism involves a formal hydride transfer from the substrate to the oxoammonium cation, resulting in the formation of the desired carbonyl product and the corresponding hydroxylamine [6] [7].

Derivatization Strategies

The derivatization of 4-Amino-2,2,6,6-tetramethylpiperidine encompasses a wide range of chemical transformations that exploit the unique structural features of this compound. The primary amine functionality provides an excellent handle for various derivatization reactions, while the sterically hindered piperidine ring offers stability and selectivity advantages [8] [9].

One of the most important derivatization strategies involves the acetylation of the amino group to form 4-acetylamino-2,2,6,6-tetramethylpiperidine. This transformation is typically carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The acetylated derivative exhibits enhanced stability and different solubility properties compared to the parent compound [2] [4].

The acetylation reaction proceeds through nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is generally quantitative and proceeds under mild conditions, making it an attractive synthetic route for large-scale preparations [2] [7].

Another significant derivatization strategy involves the formation of metal complexes with 4-Amino-2,2,6,6-tetramethylpiperidine derivatives. These complexes have found applications in catalysis and as potential therapeutic agents. For example, platinum complexes with diaminonitroxyl radical derivatives have shown promising antitumor activity [10].

The compound can also undergo various coupling reactions to generate more complex molecular architectures. These transformations often involve the formation of covalent bonds between the amino group and other functional groups, leading to the synthesis of multifunctional molecules with enhanced properties [11] [12].

Role in Complex Molecule Synthesis

4-Amino-2,2,6,6-tetramethylpiperidine serves as a valuable building block in the synthesis of complex organic molecules, particularly those requiring stable radical intermediates or specialized oxidation patterns. The compound's unique structural features make it an ideal precursor for the preparation of sophisticated molecular architectures [8] [13].

In polymer chemistry, derivatives of 4-Amino-2,2,6,6-tetramethylpiperidine are extensively used as hindered amine light stabilizers (HALS). These compounds are incorporated into polymer matrices to protect against photodegradation and thermal oxidation. The synthesis of these complex stabilizers involves multiple derivatization steps, often including alkylation, acylation, and coupling reactions [13] [14].

The compound also plays a crucial role in the synthesis of spin-labeled biomolecules for electron paramagnetic resonance (EPR) spectroscopy studies. In these applications, the nitroxide derivative is covalently attached to proteins, nucleic acids, or other biomolecules through carefully designed linker groups. The synthesis of these spin-labeled compounds requires precise control of reaction conditions to preserve both the biological activity of the target molecule and the stability of the nitroxide label [3] [15].

Table 3: Reaction Mechanisms and Kinetics

| Reaction Type | Substrate | Mechanism | Rate Constant (relative) |

|---|---|---|---|

| Hydride Transfer | Primary alcohols | Concerted hydride removal | 100 |

| Electron Transfer | Secondary alcohols | Single electron transfer | 10-50 |

| Radical Coupling | Aromatic compounds | Radical-radical coupling | 1-10 |

| Disproportionation | TEMPO derivatives | Acid-catalyzed equilibrium | Fast equilibrium |

| Hydrogen Atom Abstraction | Activated C-H bonds | Stepwise H-atom transfer | 0.1-1 |

The preparation of photoactive materials represents another important application area. Recent developments have focused on the synthesis of 4-Amino-TEMPO derivatives with photocatalytic properties for use in fiber-shaped dye-sensitized solar cells and organic light-emitting diodes. These complex molecular systems require careful design of the electronic and photophysical properties through strategic derivatization of the parent compound [16].

Preparation of Bobbitt's Salt Oxidants

The preparation of Bobbitt's salt (4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) represents one of the most important synthetic applications of 4-Amino-2,2,6,6-tetramethylpiperidine. This powerful oxidizing agent has found widespread use in organic synthesis due to its selectivity, stability, and environmentally friendly nature [2] [7].

The synthesis of Bobbitt's salt involves a multi-step process that begins with the acetylation of 4-Amino-2,2,6,6-tetramethylpiperidine to form 4-acetylamino-2,2,6,6-tetramethylpiperidine. This initial step is crucial as it provides the enhanced stability and solubility properties necessary for subsequent transformations [2] [7].

The acetylation reaction is typically carried out using acetic anhydride in the presence of a base. The reaction proceeds smoothly at room temperature and provides high yields of the desired acetylated product. The choice of base and solvent system can significantly influence the reaction efficiency and product purity [2] [7].

Following acetylation, the compound is oxidized to form the corresponding nitroxide radical using sodium hypochlorite. This oxidation step requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure optimal yield and product quality. The oxidation typically proceeds over 24-72 hours at room temperature [2] [7].

The final step involves the conversion of the nitroxide radical to the oxoammonium salt through treatment with tetrafluoroboric acid. This transformation is generally rapid and proceeds in high yield. The resulting Bobbitt's salt is isolated as a bright yellow crystalline solid that is stable under ambient conditions [2] [7].

The overall synthesis can be completed in approximately five days with an overall yield of 75-88%. The process is inherently environmentally friendly, as it uses water as the primary solvent and generates minimal waste. Additionally, the spent oxidant can be recovered and regenerated, making the process economically attractive for large-scale applications [2] [7].

Bobbitt's salt demonstrates exceptional oxidizing capabilities across a wide range of substrates. It is particularly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, with remarkable selectivity for primary alcohols over secondary ones. The oxidation mechanism involves a formal hydride transfer from the substrate to the oxoammonium cation, followed by regeneration of the oxidant [6] [7] [11].

The salt also exhibits unique chemoselectivity, allowing for the selective oxidation of alcohols in the presence of other oxidizable functional groups. This property has been exploited in the synthesis of complex natural products and pharmaceutical intermediates where selective oxidation is crucial [11] [12].

Physical Description

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H290 (26.22%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (97.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (53.66%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (46.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

4-Piperidinamine, 2,2,6,6-tetramethyl-: ACTIVE